molecular formula C18H18O3S B5294095 (E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one

(E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one

Cat. No.: B5294095
M. Wt: 314.4 g/mol
InChI Key: FIYODBWCMSRBTJ-IZZDOVSWSA-N
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Description

(E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 4-methylsulfanylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide or thiolates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential therapeutic applications could be explored based on its biological activities.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets such as enzymes, receptors, and signaling pathways. The presence of methoxy and methylsulfanyl groups may influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methylsulfanyl group.

    (E)-1-(4-methoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one: Has a single methoxy group.

    (E)-1-(2,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Contains a hydroxy group instead of a methylsulfanyl group.

Uniqueness

The unique combination of methoxy and methylsulfanyl groups in (E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one may confer distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3S/c1-20-14-7-10-16(18(12-14)21-2)17(19)11-6-13-4-8-15(22-3)9-5-13/h4-12H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYODBWCMSRBTJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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